molecular formula C11H11NO2 B11908484 N-(2-Formylphenyl)cyclopropanecarboxamide

N-(2-Formylphenyl)cyclopropanecarboxamide

Cat. No.: B11908484
M. Wt: 189.21 g/mol
InChI Key: DNLJGRZILVBUHO-UHFFFAOYSA-N
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Description

N-(2-Formylphenyl)cyclopropanecarboxamide is an organic compound with the molecular formula C11H11NO2. It is characterized by the presence of a cyclopropane ring attached to a carboxamide group, with a formyl group (aldehyde) attached to the phenyl ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Formylphenyl)cyclopropanecarboxamide typically involves the reaction of 2-formylphenylamine with cyclopropanecarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-Formylphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: 2-(Cyclopropanecarboxamido)benzoic acid.

    Reduction: N-(2-Hydroxymethylphenyl)cyclopropanecarboxamide.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(2-Formylphenyl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of enzyme interactions and inhibition, particularly those involving amide bonds.

    Industry: Used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which N-(2-Formylphenyl)cyclopropanecarboxamide exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors through its amide and formyl groups, forming hydrogen bonds or covalent interactions. The cyclopropane ring can also influence the compound’s binding affinity and specificity by providing steric hindrance or conformational rigidity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Cyanophenyl)cyclopropanecarboxamide: Similar structure but with a cyano group instead of a formyl group.

    N-(2-Hydroxyphenyl)cyclopropanecarboxamide: Contains a hydroxyl group instead of a formyl group.

    N-Phenylcyclopropanecarboxamide: Lacks the formyl group entirely.

Uniqueness

N-(2-Formylphenyl)cyclopropanecarboxamide is unique due to the presence of both a formyl group and a cyclopropane ring. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

N-(2-formylphenyl)cyclopropanecarboxamide

InChI

InChI=1S/C11H11NO2/c13-7-9-3-1-2-4-10(9)12-11(14)8-5-6-8/h1-4,7-8H,5-6H2,(H,12,14)

InChI Key

DNLJGRZILVBUHO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=CC=CC=C2C=O

Origin of Product

United States

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